Styrylphosphonic dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

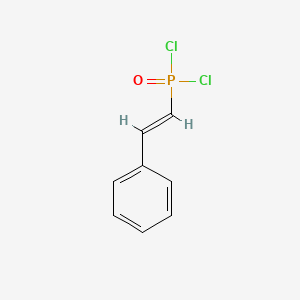

Styrylphosphonic dichloride is a useful research compound. Its molecular formula is C8H7Cl2OP and its molecular weight is 221.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

A. Preparation of Styryl Phosphonates

Styrylphosphonic dichloride serves as a precursor for synthesizing styryl phosphonates, which are valuable intermediates in organic synthesis. The reaction typically involves the addition of phosphorus pentachloride to styrene derivatives, resulting in the formation of styryl phosphonic acids and their derivatives. This method is efficient and allows for the functionalization of aromatic compounds, expanding the toolkit for synthetic chemists .

B. Rare Earth Extraction

Recent studies have introduced styryl phosphonate monoester as an effective extractant for lanthanum (III) ions in solvent extraction processes. This application highlights the utility of phosphonates in separating rare earth elements, which are critical for various high-tech applications . The extraction efficiency was demonstrated through comparative studies, showcasing the potential of styryl phosphonates in hydrometallurgy.

Materials Science

A. Polymer Chemistry

This compound has been utilized to create phosphorus-containing polymers. These materials exhibit enhanced thermal stability and unique mechanical properties due to the incorporation of phosphonic acid groups. The resulting polymers can be employed in coatings and adhesives, providing improved adhesion and resistance to environmental degradation .

B. Surface Functionalization

Phosphonic acids derived from this compound are effective for functionalizing surfaces of metal oxides such as TiO2 and Al2O3. This functionalization enhances the surface properties, making them suitable for applications in catalysis and sensor technology. The ability to immobilize organic molecules on these surfaces opens new avenues for developing advanced materials .

Biochemical Applications

A. Drug Development

Phosphonic acids are recognized for their bioactive properties, including potential applications as drugs or prodrugs. Styrylphosphonic compounds have shown promise in targeting bone tissues due to their affinity for calcium ions, making them suitable candidates for therapeutic agents in bone-related diseases .

B. Glycosylation Reactions

Recent advancements have demonstrated the use of polystyrene-supported phosphonic acid resins derived from this compound in glycosylation reactions. These resins facilitate the synthesis of glycosyl phosphonate donors, which can be recycled and reused multiple times, thereby enhancing the efficiency of glycosylation processes in carbohydrate chemistry .

Table 1: Summary of Applications of this compound

Case Studies

Case Study 1: Extraction Efficiency using Styryl Phosphonate Monoester

A study evaluated the extraction efficiency of lanthanum (III) using styryl phosphonate monoester compared to traditional extractants. Results indicated a higher selectivity and recovery rate for lanthanum ions, demonstrating its potential as a superior extractant in hydrometallurgical processes.

Case Study 2: Synthesis of Glycosyl Phosphonates

Research focused on synthesizing glycosyl phosphonates using polystyrene-supported phosphonic acid resins derived from this compound. The study reported yields ranging from 53% to 98% for various glycosides, showcasing the versatility and efficiency of this method in carbohydrate chemistry.

Eigenschaften

CAS-Nummer |

4708-07-0 |

|---|---|

Molekularformel |

C8H7Cl2OP |

Molekulargewicht |

221.02 g/mol |

IUPAC-Name |

[(E)-2-dichlorophosphorylethenyl]benzene |

InChI |

InChI=1S/C8H7Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChI-Schlüssel |

JZCWUZUUPGUVRB-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C=CP(=O)(Cl)Cl |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/P(=O)(Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C=CP(=O)(Cl)Cl |

Key on ui other cas no. |

4708-07-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.